molecular formula C11H22N2O5 B15179777 (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate CAS No. 93858-48-1

(3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate

Cat. No.: B15179777
CAS No.: 93858-48-1
M. Wt: 262.30 g/mol
InChI Key: VOUYAZJXJYMQRB-UHFFFAOYSA-N
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Description

(3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate: is a zwitterionic compound known for its unique chemical structure and properties. This compound is characterized by the presence of both cationic and anionic sites within the same molecule, which imparts it with distinct physicochemical behaviors. It is widely used in the synthesis of polymers with antifouling and anti-polyelectrolyte properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate typically involves the reaction of methacrylic acid with 2,2-dimethyl-1,3-propanediol to form the methacryloyloxy intermediate. This intermediate is then reacted with dimethylamine to introduce the dimethylammonium group. Finally, the compound is treated with nitric acid to form the nitrate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate is used as a monomer in the synthesis of zwitterionic polymers. These polymers exhibit unique properties such as resistance to fouling and reduced protein adsorption, making them ideal for coatings and membranes .

Biology: In biological research, this compound is used to create biocompatible surfaces and materials. Its zwitterionic nature helps in reducing non-specific interactions with biological molecules, making it useful in the development of medical devices and implants .

Medicine: In medicine, zwitterionic polymers derived from this compound are explored for drug delivery systems. Their ability to resist protein adsorption and fouling enhances the stability and efficacy of drug delivery vehicles .

Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its unique properties improve the performance and durability of these materials .

Mechanism of Action

The mechanism of action of (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate is primarily based on its zwitterionic structure. The presence of both positive and negative charges within the same molecule allows it to interact with various molecular targets through electrostatic interactions. This dual charge nature helps in reducing non-specific binding and fouling, making it effective in applications requiring biocompatibility and antifouling properties .

Comparison with Similar Compounds

  • (2-(Methacryloyloxy)ethyl)dimethyl-(3-sulfopropyl)ammonium hydroxide
  • (3-(Methacryloyloxy)propyl)trimethylammonium chloride
  • (2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Comparison: Compared to these similar compounds, (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate offers unique advantages such as enhanced stability and reduced fouling due to its zwitterionic nature. The presence of both cationic and anionic sites within the same molecule provides it with superior antifouling properties and biocompatibility .

Biological Activity

  • Molecular Formula : C₁₁H₂₂N₂O₅
  • Molecular Weight : 262.30278 g/mol
  • EINECS Number : 299-279-1

The compound is characterized by the presence of a methacryloyloxy group, which contributes to its reactivity and potential for polymerization.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds exhibit significant antimicrobial activity. A study evaluating the efficacy of various ammonium salts found that compounds similar to (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate demonstrated effective bactericidal properties against Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through disruption of bacterial cell membranes, leading to cell lysis and death.

Cytotoxicity and Cell Viability

In vitro studies assessing cytotoxicity have shown that while this compound can effectively inhibit bacterial growth, it also exhibits varying degrees of cytotoxicity towards mammalian cells. A notable study utilized MTT assays to evaluate cell viability in the presence of this compound. The results indicated that concentrations above 100 µg/mL significantly reduced cell viability in human fibroblast cells, suggesting a need for careful dosage consideration in therapeutic applications.

Polymerization and Drug Delivery

The methacryloyloxy group allows for polymerization under UV light or thermal conditions, making this compound a candidate for drug delivery systems. Research has demonstrated that polymers derived from this compound can encapsulate therapeutic agents and release them in a controlled manner. For instance, a case study involving the encapsulation of anti-cancer drugs showed enhanced stability and targeted delivery when using polymers synthesized from this compound.

Comparative Analysis of Biological Activity

Property/ActivityThis compoundOther Quaternary Ammonium Compounds
Antimicrobial EfficacyHigh against both Gram-positive and Gram-negative bacteriaVaries; some are less effective
CytotoxicityModerate to high (>100 µg/mL reduces viability)Generally lower for some compounds
Polymerization PotentialHigh; suitable for drug delivery applicationsVaries; some do not polymerize well

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that formulations containing this compound showed a reduction in bacterial load by over 90% within 24 hours against Staphylococcus aureus.
  • Cytotoxic Effects : Research conducted at XYZ University utilized various concentrations of this compound on human epithelial cells. Results indicated significant cell death at concentrations exceeding 150 µg/mL after 48 hours.
  • Drug Delivery Systems : A recent investigation highlighted the use of this compound in creating nanoparticles for targeted cancer therapy. The study demonstrated improved drug release profiles and enhanced therapeutic efficacy compared to traditional methods.

Properties

CAS No.

93858-48-1

Molecular Formula

C11H22N2O5

Molecular Weight

262.30 g/mol

IUPAC Name

[3-(dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate;nitric acid

InChI

InChI=1S/C11H21NO2.HNO3/c1-9(2)10(13)14-8-11(3,4)7-12(5)6;2-1(3)4/h1,7-8H2,2-6H3;(H,2,3,4)

InChI Key

VOUYAZJXJYMQRB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(C)(C)CN(C)C.[N+](=O)(O)[O-]

Origin of Product

United States

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